molecular formula C10H14N2O2 B13651529 N-(2-Methylpropyl)-4-nitroaniline CAS No. 4138-36-7

N-(2-Methylpropyl)-4-nitroaniline

Cat. No.: B13651529
CAS No.: 4138-36-7
M. Wt: 194.23 g/mol
InChI Key: MGFXEDUJKGYLLC-UHFFFAOYSA-N
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Description

N-(2-Methylpropyl)-4-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a nitro group (-NO2) and an aniline group (-NH2) attached to a benzene ring, with an additional 2-methylpropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylpropyl)-4-nitroaniline typically involves the nitration of aniline derivatives followed by alkylation. One common method is the nitration of 4-nitroaniline, which is then subjected to alkylation using 2-methylpropyl halides under basic conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetone, and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and alkylation processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques. The use of catalysts and controlled reaction conditions ensures efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylpropyl)-4-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: 4-Amino-N-(2-methylpropyl)aniline.

    Reduction: 4-Nitroso-N-(2-methylpropyl)aniline.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-Methylpropyl)-4-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of N-(2-Methylpropyl)-4-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic aromatic substitution also allows it to modify biological molecules, potentially altering their function.

Comparison with Similar Compounds

N-(2-Methylpropyl)-4-nitroaniline can be compared with other similar compounds, such as:

    4-Nitroaniline: Lacks the 2-methylpropyl group, resulting in different chemical and biological properties.

    N-(2-Methylpropyl)aniline: Lacks the nitro group, affecting its reactivity and applications.

    4-Amino-N-(2-methylpropyl)aniline:

Properties

CAS No.

4138-36-7

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N-(2-methylpropyl)-4-nitroaniline

InChI

InChI=1S/C10H14N2O2/c1-8(2)7-11-9-3-5-10(6-4-9)12(13)14/h3-6,8,11H,7H2,1-2H3

InChI Key

MGFXEDUJKGYLLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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